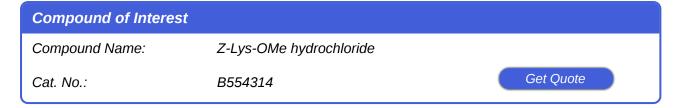


Application Notes and Protocols for Reactions Involving Z-Lys-OMe Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the experimental setup of reactions involving **Z-Lys-OMe hydrochloride** (N α -Benzyloxycarbonyl-L-lysine methyl ester hydrochloride). This versatile synthetic intermediate is a key building block in peptide synthesis and in the preparation of specialty chemicals such as enzyme substrates and cationic surfactants.

Overview of Z-Lys-OMe Hydrochloride

Z-Lys-OMe hydrochloride is a derivative of the amino acid L-lysine where the α -amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is esterified as a methyl ester.[1][2] The ϵ -amino group remains as a hydrochloride salt, making it suitable for selective modifications. Its primary applications lie in solution-phase peptide synthesis, where it serves as a C-terminal residue or for the incorporation of a lysine unit within a peptide chain.

Chemical Properties:



Property	Value	
CAS Number	26348-68-5	
Molecular Formula	C15H22N2O4 · HCl	
Molecular Weight	330.8 g/mol	
Appearance	White to off-white solid	
Purity	≥98%	
Solubility	DMF: 30 mg/mL, Ethanol: 30 mg/mL, DMSO: 10 mg/mL, PBS (pH 7.2): 10 mg/mL[1][2]	
Storage	Store at -20°C	

Applications in Solution-Phase Peptide Synthesis

Z-Lys-OMe hydrochloride is a valuable reagent for the synthesis of peptides in solution. The Z-group provides robust protection for the α -amino group, while the methyl ester protects the C-terminus. The free ϵ -amino group can be selectively acylated.

Synthesis of a Protected Dipeptide: Boc-Ala-Lys(Z)-OMe

This protocol describes the synthesis of the protected dipeptide Boc-Ala-Lys(Z)-OMe, a common intermediate in the synthesis of larger peptides.

Experimental Protocol:

- Materials:
 - H-Lys(Z)-OMe·HCl (1.0 eq)
 - Boc-Ala-OH (1.05 eq)
 - N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
 - 1-Hydroxybenzotriazole (HOBt) (1.1 eq)
 - N,N-Diisopropylethylamine (DIPEA) (1.1 eq)



- Anhydrous Dichloromethane (DCM)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1 M HCl
- Saturated NaHCO₃ solution
- Brine
- Anhydrous Na₂SO₄
- Silica gel for column chromatography
- Procedure:
 - 1. Dissolve H-Lys(Z)-OMe·HCl (1.0 eq) in a mixture of DCM and a minimal amount of DMF to ensure complete dissolution.
 - 2. Add DIPEA (1.1 eq) to the solution at 0 °C and stir for 15 minutes to neutralize the hydrochloride and liberate the free amine.
 - 3. In a separate flask, dissolve Boc-Ala-OH (1.05 eq) and HOBt (1.1 eq) in anhydrous DCM.
 - 4. Cool the Boc-Ala-OH solution to 0 °C and add DCC (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
 - 5. Filter the cold solution to remove the DCU and add the filtrate to the neutralized H-Lys(Z)-OMe solution.
 - 6. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
 - 7. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - 8. Once the reaction is complete, filter the mixture to remove any further DCU precipitate.



- 9. Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
- 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- 11. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

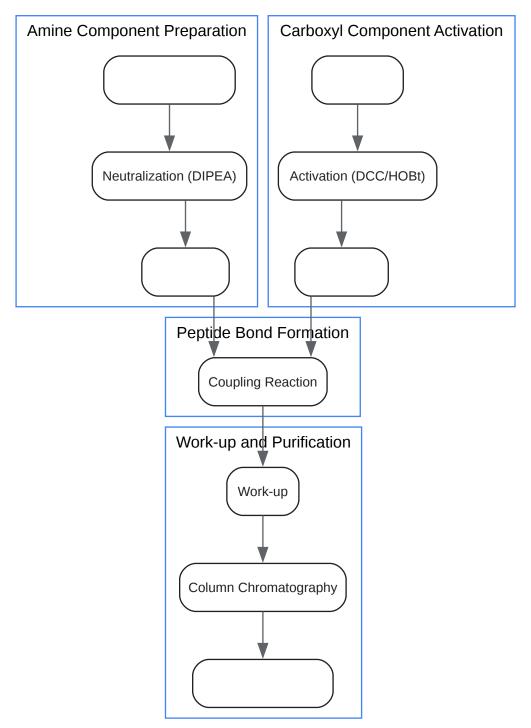
Data Presentation:

Product	Starting Materials	Coupling Reagent	Solvent	Yield (%)	Purity (%)
Boc-Ala- Lys(Z)-OMe	H-Lys(Z)- OMe·HCl, Boc-Ala-OH	DCC/HOBt	DCM/DMF	85-95	>95 (after chromatograp hy)

Workflow Diagram:

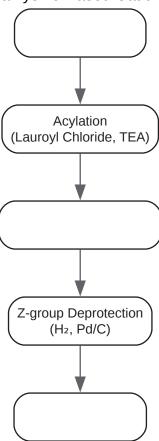


Synthesis of Boc-Ala-Lys(Z)-OMe

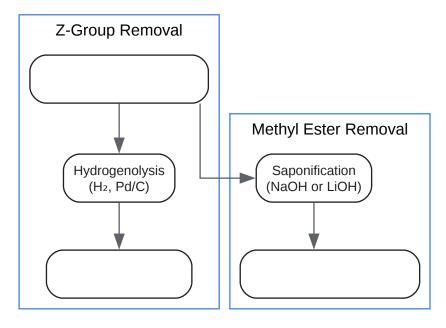








Deprotection Strategies for Z-Lys-OMe Derivatives



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References

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